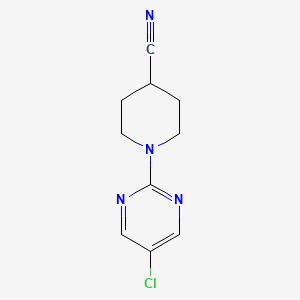

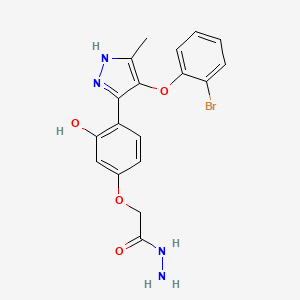

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one, also known as NQO1, is a synthetic compound that has been used extensively in scientific research. NQO1 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Applications De Recherche Scientifique

Hypoxia-selective Antitumor Agents

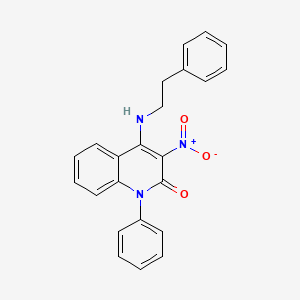

Research has highlighted the development of hypoxia-selective cytotoxins derived from nitroquinoline structures, similar in function to 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one. These compounds exhibit selective toxicity against hypoxic tumor cells, potentially serving as effective antitumor agents. The study by Denny et al. (1992) elaborates on isomeric compounds that undergo oxygen-sensitive bioreduction, leading to DNA alkylation. This mechanism is crucial for targeting hypoxic cancer cells, making these compounds valuable for cancer therapy research (Denny et al., 1992).

Near-infrared Luminescence and Magnetic Properties

In the domain of materials science, compounds structurally related to 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one have been used to construct dinuclear lanthanide complexes with notable magnetic properties and near-infrared luminescence. Wu et al. (2019) synthesized complexes that feature magnetocaloric effects and slow magnetic relaxation behavior, indicative of single-molecule magnet (SMM) behavior. Such properties are essential for applications in magnetic storage media and luminescent materials (Wu et al., 2019).

Sensor Development for Biological Applications

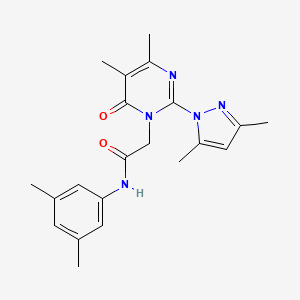

Fluorescent probes based on nitroquinoline derivatives have been developed for selective detection of biological targets. Feng et al. (2016) designed a fluorescent probe using a 4-nitroimidazole moiety, which acts as a hypoxic trigger. This probe demonstrates high selectivity and sensitivity for detecting nitroreductase (NTR) in tumor cells, showcasing potential for biomedical research in disease-related hypoxia imaging (Feng et al., 2016).

Antimicrobial and Antifungal Activity

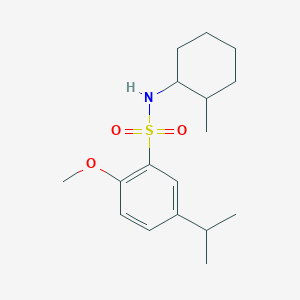

Metal complexes derived from quinoline-based structures, akin to 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one, have shown promising antibacterial and antifungal activities. Melha (2008) investigated the antibacterial and antifungal efficacy of transition metal complexes involving thiosemicarbazone Schiff base derived from chloroquinoline, demonstrating significant activity against various microorganisms. This research opens pathways for developing new antimicrobial agents (Melha, 2008).

Propriétés

IUPAC Name |

3-nitro-1-phenyl-4-(2-phenylethylamino)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23-22(26(28)29)21(24-16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(23)18-11-5-2-6-12-18/h1-14,24H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCQVHXTPRQOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)

![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)

![N-(3-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590453.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2590454.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2590464.png)

![4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline](/img/structure/B2590468.png)